N-cyclopentyl-2-fluoro-5-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-cyclopentyl-2-fluoro-5-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |
InChI Key |
OLACPZKFOVKQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2CCCC2 |
Origin of Product |
United States |
Contextualization and Research Significance of N Cyclopentyl 2 Fluoro 5 Methylaniline
Significance within Substituted Aniline (B41778) Chemistry
Substituted anilines are a class of organic compounds that are foundational to numerous areas of the chemical industry, including the synthesis of pharmaceuticals, agrochemicals, and dyes. yufenggp.com The strategic placement of various functional groups onto the aniline ring can significantly alter the molecule's physical, chemical, and biological properties. This modularity allows for the fine-tuning of compounds for specific applications.
The structure of N-cyclopentyl-2-fluoro-5-methylaniline is a prime example of a polysubstituted aniline. The core, 2-fluoro-5-methylaniline (B1296174), is a recognized intermediate in the production of pharmaceuticals and agricultural chemicals. nbinno.comchemimpex.com The introduction of a cyclopentyl group to the nitrogen atom further functionalizes the molecule, opening up new avenues for synthetic transformations and potentially imparting desirable pharmacological characteristics. The N-alkylation of anilines is a crucial method for the synthesis of a wide array of nitrogen-containing compounds that are prevalent in pharmaceutically important molecules. nih.gov
Role of Fluoroanilines in Modern Organic Synthesis
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic profile. nih.gov Fluoroanilines, such as the 2-fluoro-5-methylaniline backbone of the title compound, are valuable intermediates in this context. The presence of a fluorine atom can have a profound impact on a molecule's properties, including its metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netresearchgate.net
Below is a table detailing the physicochemical properties of the core structure, 2-fluoro-5-methylaniline, which provides a baseline for understanding the characteristics of its N-cyclopentylated derivative.
| Property | Value |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol |
| Boiling Point | 80-86 °C at 11 mmHg |
| Density | 1.109 g/mL at 25 °C |
| Refractive Index | n20/D 1.533 |
| CAS Number | 452-84-6 |
Note: Data for 2-fluoro-5-methylaniline. sigmaaldrich.comnist.govnist.gov
Importance of N-Cycloalkyl Anilines as Chemical Scaffolds
The N-cycloalkyl aniline motif is a common feature in a variety of biologically active compounds. The cycloalkyl group, in this case, a cyclopentyl ring, can influence the molecule's lipophilicity, conformational rigidity, and steric profile. These factors are critical for effective interaction with biological targets such as enzymes and receptors.
The introduction of a cyclopentyl group to the aniline nitrogen can enhance the compound's ability to penetrate biological membranes and may provide a vector for specific binding interactions within a protein's active site. While specific research on this compound is not widely available, the significance of related N-cycloalkylated anilines in medicinal chemistry suggests that this compound could serve as a valuable scaffold for the discovery of new drugs. For instance, carbocyclic nucleoside analogues, which can feature cyclopentyl rings, are an important class of antiviral agents. mdpi.com
Synthetic Methodologies for N Cyclopentyl 2 Fluoro 5 Methylaniline
Strategies for Constructing the C(aryl)–N(amine) Bond
The creation of the bond between the aromatic ring and the cyclopentylamino group is the central challenge in synthesizing N-cyclopentyl-2-fluoro-5-methylaniline. The primary methodologies explored for this purpose are transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Transition Metal-Catalyzed Arylation Approaches
Transition metal catalysis provides powerful and versatile tools for forming C–N bonds, allowing for the coupling of aryl halides or related electrophiles with amines under relatively mild conditions.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C(aryl)–N bonds. nih.gov This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govlibretexts.org For the synthesis of this compound, a plausible route involves the coupling of cyclopentylamine (B150401) with a 2-halo-4-methyl-fluorobenzene, such as 2-bromo-1-fluoro-4-methylbenzene.
The catalytic cycle is generally understood to begin with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination yields the desired N-aryl amine product and regenerates the Pd(0) catalyst. nih.gov The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective in promoting the reductive elimination step and preventing side reactions like β-hydride elimination. nih.gov
Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions applicable to the synthesis of the target compound.
| Component | Example | Purpose |
| Aryl Halide | 2-Bromo-1-fluoro-4-methylbenzene | Aromatic electrophile |
| Amine | Cyclopentylamine | Nucleophile |
| Pd Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst precursor |
| Ligand | Xantphos, RuPhos, or other bulky phosphines | Stabilize Pd, promote reductive elimination |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Deprotonate amine |
| Solvent | Toluene, Dioxane, or THF | Reaction medium |
| Temperature | 80-120 °C | To drive the reaction |
The Ullmann-Goldberg reaction, a copper-catalyzed method for forming C–N bonds, represents an older but still valuable alternative to palladium-catalyzed methods. nih.gov This reaction typically requires harsher conditions than the Buchwald-Hartwig amination, often involving higher temperatures. researchgate.net However, recent advancements have led to the development of milder protocols, sometimes employing ligands to facilitate the coupling. nih.govepa.gov
The synthesis of this compound via an Ullmann-type reaction would likely involve the coupling of an aryl halide, preferably an iodide or bromide like 2-iodo-1-fluoro-4-methylbenzene, with cyclopentylamine. The reaction is typically promoted by a copper(I) salt, such as CuI, and a base. The mechanism is thought to involve the formation of a copper-amido species which then reacts with the aryl halide.
A representative table of conditions for a copper-catalyzed C-N coupling is provided below.
| Component | Example | Purpose |
| Aryl Halide | 2-Iodo-1-fluoro-4-methylbenzene | Aromatic electrophile |
| Amine | Cyclopentylamine | Nucleophile |
| Cu Catalyst | CuI or Cu₂O | Catalyst |
| Ligand | 1,10-Phenanthroline (optional) | Accelerate the reaction |
| Base | K₂CO₃ or Cs₂CO₃ | Base |
| Solvent | DMF, DMSO, or Pyridine | High-boiling polar solvent |
| Temperature | 120-200 °C | To overcome high activation energy |
Nickel catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed C–N bond formation can be particularly effective for coupling aryl chlorides or fluorides, which are often less reactive in palladium-catalyzed systems. nih.govresearchgate.net The mechanism is analogous to the palladium-catalyzed cycle, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.
For the synthesis of this compound, a nickel catalyst could be used to couple cyclopentylamine with 2-chloro-1-fluoro-4-methylbenzene or even activate the C-F bond of 1,2-difluoro-4-methylbenzene. nih.gov The reactivity of C-F bonds towards nickel catalysts is a subject of ongoing research and offers a potential pathway for direct fluorinated arene amination. nih.govresearchgate.net
The following table outlines plausible conditions for a nickel-catalyzed amination.
| Component | Example | Purpose |
| Aryl Halide | 2-Chloro-1-fluoro-4-methylbenzene | Aromatic electrophile |
| Amine | Cyclopentylamine | Nucleophile |
| Ni Catalyst | Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) | Catalyst precursor |
| Ligand | PCy₃ (Tricyclohexylphosphine) or NHC ligands | Stabilize Ni, promote catalysis |
| Base | NaOt-Bu or K₃PO₄ | Base |
| Solvent | Toluene or Dioxane | Reaction medium |
| Temperature | 100-130 °C | Reaction temperature |
Rhodium catalysts are less commonly used for direct C-N cross-coupling of aryl halides compared to palladium and nickel. However, rhodium catalysis is prominent in C-H activation/amination reactions. nih.gov A hypothetical rhodium-catalyzed synthesis of the target molecule could involve the directed C-H amination of 1-fluoro-4-methylbenzene, although this would likely face significant challenges with regioselectivity. A more conventional cross-coupling approach is theoretically possible but not well-established for this class of substrates. Research in rhodium-catalyzed oxidative coupling reactions continues to evolve, but its application to this specific transformation remains less explored. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Strategies on Fluorinated Arenes
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as fluorine. libretexts.orgacs.org The reaction proceeds via an addition-elimination mechanism, involving the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The subsequent expulsion of the leaving group restores aromaticity. youtube.com
The table below details typical conditions for an SNAr reaction to produce the target compound.
| Component | Example | Purpose |
| Aryl Electrophile | 1,2-Difluoro-4-methylbenzene | Substrate with activating/leaving groups |
| Nucleophile | Cyclopentylamine | Amine source |
| Base | K₂CO₃ or Et₃N | HF scavenger |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvent to stabilize intermediate |
| Temperature | 100-160 °C | To promote the reaction |
This SNAr approach is often advantageous due to the lower cost of reagents compared to transition metal catalysis and the high reactivity of activated aryl fluorides. epa.gov
Transition Metal-Free Approaches via Nitroso Compounds and Boronic Acids
A promising and environmentally conscious strategy for the formation of the aryl-nitrogen bond in diarylamines involves the transition-metal-free coupling of nitrosoarenes and boronic acids. nih.govorganic-chemistry.orgacs.org This method presents a milder and often more scalable alternative to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org The reaction proceeds under neutral conditions and demonstrates a broad tolerance for various functional groups, including those that might be sensitive in other synthetic routes. nih.govorganic-chemistry.orgacs.org
The mechanism is thought to involve the activation of the nitroso compound, which then facilitates the transfer of the aryl group from the boronic acid to the nitrogen atom. organic-chemistry.org This approach is noted for its simplicity, speed, and amenability to scale-up, often allowing for product isolation through simple filtration without the need for chromatographic purification. organic-chemistry.org For the synthesis of this compound, this would conceptually involve the reaction of a cyclopentylboronic acid derivative with 2-fluoro-5-methylnitrosobenzene.
Introduction of the N-Cyclopentyl Moiety
The incorporation of the N-cyclopentyl group is a critical step in the synthesis. Two primary methods are widely employed for this transformation: reductive amination and direct N-alkylation.
Reductive Amination Protocols for N-Cycloalkylation
Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds. thieme-connect.commasterorganicchemistry.com This process typically involves the reaction of a primary aniline (B41778) with a ketone, in this case, cyclopentanone, to form an intermediate imine. masterorganicchemistry.comyoutube.com The imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comyoutube.com
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com The reaction conditions can be optimized to achieve high yields and avoid over-alkylation, which can be a challenge in other alkylation methods. thieme-connect.comresearchgate.net The synthesis of cyclopentylamine itself, a related primary amine, has been achieved through the reductive amination of cyclopentanone. researchgate.net
Table 1: Reductive Amination Conditions for Anilines
| Ketone | Aniline | Reducing Agent | Solvent | Conditions | Outcome | Reference |
| Cyclopentanone | Aniline | Ru/Nb2O5 | Not Specified | Mild Conditions | 84.3% yield of cyclopentylamine | researchgate.net |
| Various Ketones | Electron-deficient anilines | BH3·THF/AcOH | CH2Cl2 | Several hours | Good conversion | thieme-connect.com |
| Various Ketones | Electron-deficient anilines | BH3·THF/TMSCl | DMF | 10-25 minutes | Full conversion | thieme-connect.com |
| Various Ketones | Electron-deficient anilines | NaBH4/TMSCl | DMF | 10-25 minutes | Full conversion | thieme-connect.com |
Direct N-Alkylation Reactions of Primary Anilines
Direct N-alkylation offers another pathway to introduce the cyclopentyl group. This method involves the reaction of the primary aniline with a cyclopentyl halide, such as cyclopentyl bromide or chloride, typically in the presence of a base. researchgate.net While conceptually straightforward, this approach can sometimes lead to a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions to favor the desired secondary amine. researchgate.net
The choice of base and solvent is crucial for the success of this reaction. Cesium fluoride-Celite has been employed as a solid base in acetonitrile (B52724) for the N-alkylation of various nitrogen-containing compounds, including anilines. researchgate.net Copper-promoted N-monoalkylation of anilines using alkylboronic acids has also been reported as a viable method. organic-chemistry.org
Regioselective Introduction of Fluoro and Methyl Substituents onto the Aniline Ring
The precise placement of the fluorine and methyl groups on the aniline ring is essential for the identity of the final compound. This is typically achieved by starting with a pre-functionalized aniline or by employing regioselective aromatic substitution reactions.
Directed Fluorination Methods for Aromatic Systems
The introduction of a fluorine atom at a specific position on an aromatic ring often requires specialized reagents and strategies. Directed ortho-fluorination is a powerful technique where a directing group on the aniline guides the fluorinating agent to the adjacent position. researchgate.net Amide groups, for instance, can direct fluorination to the ortho position. researchgate.net
Various electrophilic fluorinating agents are available, such as Selectfluor. researchgate.netresearchgate.net Copper-catalyzed ortho-monofluorination of aniline derivatives using Selectfluor has been demonstrated with picolinic acid amides as directing groups. researchgate.net Deoxyfluorination of N-arylhydroxylamines using diethylaminosulfur trifluoride (DAST) also provides a route to fluorinated anilides. acs.org
Strategies for Methyl Group Installation
The methyl group can be introduced onto the aniline ring through several methods. Friedel-Crafts alkylation is a classic method for installing alkyl groups on aromatic rings, though it can be challenging with anilines due to the Lewis basicity of the amino group. google.com Alternatively, starting with a pre-methylated aniline, such as m-toluidine (B57737) (3-methylaniline), can simplify the synthetic route. google.com
For the synthesis of this compound, a common precursor is 2-fluoro-5-methylaniline (B1296174). nbinno.com This intermediate already possesses the desired fluoro and methyl substitution pattern. The synthesis of 5-fluoro-2-methylaniline (B146954) has been reported via the reduction of 4-fluoro-1-methyl-2-nitrobenzene. chemicalbook.com
Table 2: Synthesis of Substituted Anilines
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Fluoro-1-methyl-2-nitrobenzene | Iron powder, HCl, Ethanol (B145695) | 5-Fluoro-2-methylaniline | 70% | chemicalbook.com |
| Aryl halide | Ammonium sulfate, Sodium tert-butoxide, Pd(P(o-tol)3)2, CyPF-PtBu | 5-Fluoro-2-methylaniline | 76% | chemicalbook.com |
The selective mono-N-methylation of anilines using methanol (B129727) as a C1 source has also been explored, catalyzed by various transition metal complexes, including rhenium and ruthenium. daneshyari.comnih.gov While not directly applicable to the installation of the ring methyl group, these methods highlight the ongoing research into selective C-N bond formation. daneshyari.com
Advanced Spectroscopic Characterization of N Cyclopentyl 2 Fluoro 5 Methylaniline
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. An analysis of N-cyclopentyl-2-fluoro-5-methylaniline would reveal a characteristic spectral fingerprint, allowing for structural confirmation and identification of its key functional groups. The Raman spectrum is generated by inelastic scattering of monochromatic laser light, where shifts in the frequency of the scattered light correspond to the vibrational frequencies of the molecule.
Detailed Research Findings:
The Raman spectrum of this compound is expected to be rich with distinct peaks corresponding to its constituent parts: the aromatic ring, the cyclopentyl moiety, and the secondary amine linker.
Aromatic Ring Vibrations: The substituted benzene ring would produce a series of sharp bands. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. researchgate.net Characteristic ring stretching modes, often referred to as "ring breathing" modes, would appear in the 1400-1650 cm⁻¹ range. The substitution pattern on the ring influences the exact position and intensity of these peaks.
Cyclopentyl Group Vibrations: The aliphatic cyclopentyl group would be identified by its C-H stretching and bending modes. Symmetric and asymmetric stretching of the CH₂ groups are expected between 2850 and 2975 cm⁻¹. libretexts.org A strong peak, characteristic of the C-C bond stretching in cyclopentane, is typically observed around 1440-1460 cm⁻¹.
N-H and C-N Vibrations: The secondary amine (N-H) stretching vibration is expected to produce a weak to medium intensity band in the 3300-3500 cm⁻¹ region. ias.ac.inacs.org The C-N stretching vibration for aromatic amines typically appears in the 1200-1350 cm⁻¹ range. libretexts.org
C-F and C-CH₃ Vibrations: The C-F stretching vibration for a fluorobenzene derivative is expected in the crowded 900-1300 cm⁻¹ region. researchgate.net Vibrations associated with the methyl group (C-CH₃), including stretching and bending modes, would also be present.
The following interactive table provides an illustrative representation of the expected Raman shifts and their assignments for this compound.
| Illustrative Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group | Expected Intensity |
| ~3400 | N-H Stretch | Secondary Amine | Weak-Medium |
| ~3050 | Aromatic C-H Stretch | Substituted Benzene Ring | Medium |
| ~2950 | Aliphatic C-H Stretch (asymmetric) | Cyclopentyl Group | Strong |
| ~2870 | Aliphatic C-H Stretch (symmetric) | Cyclopentyl Group | Strong |
| ~1610 | Aromatic C=C Stretch | Substituted Benzene Ring | Medium |
| ~1450 | CH₂ Scissoring | Cyclopentyl Group | Strong |
| ~1280 | Aromatic C-N Stretch | Aryl Amine | Medium |
| ~1220 | C-F Stretch | Fluoroaromatic | Medium |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
To perform single-crystal XRD, a high-quality, single crystal of this compound would be required. This technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. portlandpress.comcarleton.educreative-biostructure.com This analysis provides unambiguous information on bond lengths, bond angles, and the precise three-dimensional arrangement of atoms within the crystal lattice. carleton.educreative-biostructure.com
Detailed Research Findings:
As no public records of a single crystal structure determination for this compound were found, this section describes the information that such a study would yield. The analysis would confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the conformation of the cyclopentyl ring and its orientation relative to the aniline (B41778) plane. Crucially, the data would elucidate the intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, that dictate how the molecules pack together in the solid state. ub.edu
The following interactive table illustrates the typical crystallographic data that would be obtained from a successful single-crystal XRD experiment.
| Crystallographic Parameter | Illustrative Data (Placeholder) | Description |
| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). aip.org |
| Space Group | P2₁/c | The symmetry group of the crystal structure. aip.org |
| a (Å) | 10.123 | Unit cell dimension along the a-axis. |
| b (Å) | 8.456 | Unit cell dimension along the b-axis. |
| c (Å) | 15.789 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between b and c axes. |
| β (°) | 105.3 | Angle between a and c axes. |
| γ (°) | 90 | Angle between a and b axes. |
| Volume (ų) | 1302.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) (g/cm³) | 1.25 | The calculated density of the crystal. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. |
Powder X-ray diffraction (PXRD) is used to analyze microcrystalline solids. jst.go.jpresearchgate.net This technique is valuable for phase identification, purity assessment, and determining the degree of crystallinity of a bulk sample. icdd.com Unlike single-crystal XRD, PXRD produces a diffraction pattern that is a unique fingerprint of a specific crystalline phase.
Detailed Research Findings:
A PXRD analysis of a solid sample of this compound would indicate whether the material is crystalline or amorphous. A crystalline sample would produce a pattern of sharp diffraction peaks at specific angles (2θ), whereas an amorphous sample would show a broad, featureless halo. The positions and relative intensities of the peaks are characteristic of the compound's crystal lattice. nih.gov This pattern can be used to identify different polymorphic forms (polymorphs), which are different crystal structures of the same compound.
The illustrative data in the table below represents a hypothetical PXRD pattern for a crystalline form of this compound.
| Illustrative 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 95 |
| 23.5 | 3.78 | 50 |
| 26.0 | 3.42 | 70 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Detailed Research Findings:
An HRMS analysis of this compound (C₁₂H₁₆FN) would provide an exact mass for its molecular ion. The theoretical exact mass of the [M+H]⁺ ion is 209.1267 Da. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value, confirming the elemental composition.
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern of the molecule. The fragmentation of N-alkyl anilines is well-documented and typically involves cleavage of the C-N bond and fragmentation of the alkyl substituent. mdpi.comnih.gov For this compound, key fragmentation pathways would likely involve the loss of the cyclopentyl group or parts of it.
The following interactive table presents illustrative HRMS data, including the theoretical exact masses of the parent ion and potential fragment ions.
| Ion | Proposed Formula | Theoretical m/z | Expected Mass Accuracy (ppm) |
| [M]⁺ | C₁₂H₁₆FN⁺ | 209.1267 | < 5 |
| [M-C₅H₉]⁺ | C₇H₇FN⁺ | 140.0563 | < 5 |
| [C₅H₉]⁺ | C₅H₉⁺ | 69.0704 | < 5 |
| [M-CH₃]⁺ | C₁₁H₁₃FN⁺ | 194.1032 | < 5 |
Advanced Analytical Techniques
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.com It operates by bombarding a sample with high-energy X-rays, which causes the atoms in the sample to emit "fluorescent" X-rays at energies characteristic of each element present. usgs.gov
Detailed Research Findings:
While XRF is more commonly used for inorganic materials, it can be applied to organic compounds, particularly for the detection of heteroatoms. rsc.orgrsc.org For this compound, XRF would be a rapid method to confirm the presence of fluorine. The technique is highly sensitive to heavier elements, but modern instruments can detect lighter elements, including fluorine. researchgate.net The analysis would provide qualitative confirmation of the elemental makeup and could offer semi-quantitative data on the relative abundance of the elements.
The table below illustrates the type of elemental data that would be obtained from an XRF analysis of the compound.
| Element | Symbol | Expected Detection | Purpose of Analysis |
| Fluorine | F | Yes | Confirms the presence of the key fluoro-substituent. |
| Nitrogen | N | Yes | Confirms the presence of the amine group. |
| Carbon | C | Yes | Major constituent of the molecule. |
Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Complex Mixture Analysis
Following a comprehensive search of scientific literature and chemical databases, no specific high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of this compound were found. The available information focuses on related but structurally distinct compounds, such as 2-fluoro-5-methylaniline (B1296174).
The purity and characterization of this compound would typically be determined using techniques like HPLC to assess the presence of impurities and LC-MS to confirm its molecular weight and structure. However, detailed experimental conditions, such as the specific column, mobile phase composition, flow rate, and detector settings, are not publicly available for this particular compound. Similarly, research findings, including chromatograms and mass spectra that would be necessary to create detailed data tables for its analysis, have not been published in the accessible literature.
Therefore, while the principles of HPLC and LC-MS are broadly applicable to the analysis of anilines and their derivatives, the specific application and detailed findings for this compound are not documented in the searched resources.
Theoretical and Computational Chemistry Studies of N Cyclopentyl 2 Fluoro 5 Methylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules.
Geometry Optimization and Conformational Landscape Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For a flexible molecule like N-cyclopentyl-2-fluoro-5-methylaniline, which contains a rotatable cyclopentyl group and an amine linkage, a thorough conformational landscape analysis would be necessary. This would involve identifying all possible low-energy conformers and determining their relative stabilities. Such an analysis would provide critical information about the preferred shape of the molecule under various conditions.
Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations can map the distribution of electrons within the molecule and determine the energies of its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. No experimental or calculated data is currently available.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis Chemical Shifts)
DFT calculations can predict various spectroscopic parameters with a reasonable degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental spectra to confirm the structure of the molecule and to aid in the assignment of spectral features.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available |
| IR | Vibrational Frequency (cm⁻¹) | Data not available |
| UV-Vis | Absorption Maximum (nm) | Data not available |
This table is for illustrative purposes only. No experimental or calculated data is currently available.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. By simulating the motions of the atoms in the molecule, MD can reveal information about its conformational flexibility, the dynamics of intramolecular hydrogen bonds, and its interactions with solvent molecules. This is particularly relevant for understanding how the molecule behaves in a real-world, dynamic environment.
Application of Advanced Quantum Chemical Models
For even higher accuracy, more advanced quantum chemical models beyond standard DFT could be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, can provide benchmark data for electronic energies and molecular properties. The application of these higher-level theories would be beneficial for validating the results obtained from more routine DFT calculations.
Hartree-Fock Theory and its Derivatives
Hartree-Fock (HF) theory is a foundational ab initio method in computational chemistry that approximates the many-electron wavefunction of a system as a single Slater determinant. This approach models each electron as moving in the average field created by all other electrons, thereby neglecting electron correlation. While this simplification makes the calculations computationally tractable, it is also a significant limitation, as the instantaneous interactions between electrons are not fully accounted for.
For this compound, a Hartree-Fock calculation would begin with the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set (e.g., 6-31G*, cc-pVDZ) is crucial as it dictates the flexibility of the orbitals and the accuracy of the calculation. The HF method then iteratively solves the Roothaan-Hall equations to find the set of molecular orbitals that minimize the energy of the system.
The results from an HF calculation can provide a reasonable first approximation of the molecular geometry (bond lengths and angles) and the electronic properties, such as the dipole moment and molecular orbital energies. However, due to the neglect of electron correlation, calculated properties such as reaction energies and spectroscopic parameters may show significant deviations from experimental values. For many molecular systems, interaction energies are often poorly described by this method.
Post-Hartree-Fock Methods (e.g., Møller-Plesset Perturbation Theory, Coupled Cluster Theory)
To address the limitations of Hartree-Fock theory, a suite of more advanced methods, collectively known as post-Hartree-Fock methods, have been developed. wikipedia.org These methods aim to incorporate electron correlation, which is crucial for accurate predictions of many chemical phenomena. chemeurope.com Post-Hartree-Fock methods generally provide more accurate results than Hartree-Fock calculations, albeit at a higher computational cost. uba.ar
Møller-Plesset Perturbation Theory (MPPT) is one of the most common post-Hartree-Fock methods. It treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. The most widely used level of MPPT is the second-order (MP2), which offers a good balance between accuracy and computational cost. For this compound, an MP2 calculation would provide more accurate predictions of the geometry and relative energies of different conformers compared to HF theory. Higher orders of MPPT, such as MP3 and MP4, can offer further improvements in accuracy but with a steep increase in computational expense.
Coupled Cluster (CC) Theory represents one of the most accurate and reliable methods available in computational chemistry. The coupled-cluster wavefunction is constructed by applying an exponential cluster operator to the Hartree-Fock determinant. This operator generates excited determinants, and the amplitudes of these excitations are solved for iteratively. The most common variant is CCSD, which includes single and double excitations. For even higher accuracy, perturbative triples can be included, leading to the CCSD(T) method, often referred to as the "gold standard" of computational chemistry for its ability to yield highly accurate results when used with a sufficiently large basis set. A CCSD(T) calculation on this compound would be expected to provide very accurate predictions of its electronic energy and molecular properties.
| Method | Description | Typical Application for this compound |
| Hartree-Fock (HF) | Approximates the wavefunction as a single Slater determinant, neglecting electron correlation. | Initial geometry optimization, molecular orbital analysis. |
| Møller-Plesset (MP2) | Adds electron correlation as a second-order perturbation to the HF energy. | More accurate geometry and energy calculations. |
| Coupled Cluster (CCSD(T)) | A highly accurate method including single, double, and perturbative triple excitations. | Benchmark calculations for energy and properties. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. The primary goal is to map out the potential energy surface (PES) of the reaction, which describes the energy of the system as a function of the positions of the atoms.
Key points on the PES that are of interest include local minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which correspond to transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
To study a reaction involving this compound, computational chemists would first optimize the geometries of the reactants and products. Then, various methods can be used to locate the transition state connecting them. Once the transition state is found, its structure can provide insights into the mechanism of the reaction. For example, the bonds that are breaking and forming in the transition state can be identified.
Furthermore, the energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.
| Computational Task | Objective | Information Gained for this compound Reactions |
| Geometry Optimization | Find the lowest energy structures of reactants, products, and intermediates. | Bond lengths, angles, and dihedral angles of stable species. |
| Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | Structure of the transition state, identification of bonds being formed/broken. |
| Frequency Calculation | Characterize stationary points as minima or transition states and calculate zero-point vibrational energies. | Confirmation of transition state structure, calculation of activation energies. |
Implicit and Explicit Solvation Models in Computational Studies
Many chemical reactions and processes occur in solution, and the solvent can have a significant effect on the properties and reactivity of molecules. Computational models can account for the effects of the solvent in two primary ways: through implicit solvation models and explicit solvation models.
Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. The solute molecule is placed in a cavity within this dielectric medium, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. For a study of this compound in a solvent like water or methanol (B129727), a PCM calculation could provide insights into how the solvent affects its conformational preferences and electronic properties.
Explicit solvation models involve including a number of individual solvent molecules in the calculation along with the solute molecule. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. However, to accurately represent the bulk solvent, a large number of solvent molecules are required, making these calculations computationally very expensive. Often, a hybrid approach is used, where a few explicit solvent molecules are included to model the first solvation shell, and the rest of the solvent is treated with an implicit model.
The choice between an implicit and explicit solvation model depends on the specific research question and the available computational resources. For this compound, an implicit model would be suitable for general predictions of its behavior in solution, while an explicit model would be necessary to study specific hydrogen bonding interactions with the solvent.
| Solvation Model | Description | Applicability to this compound |
| Implicit (e.g., PCM) | The solvent is modeled as a continuous dielectric medium. | Efficiently calculates the average effect of the solvent on structure and properties. |
| Explicit | Individual solvent molecules are included in the calculation. | Allows for the study of specific solute-solvent interactions like hydrogen bonding. |
Derivatization and Structural Analogues of N Cyclopentyl 2 Fluoro 5 Methylaniline
Chemical Transformations at the Aniline (B41778) Nitrogen
The secondary amine functionality in N-cyclopentyl-2-fluoro-5-methylaniline is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
The hydrogen atom on the aniline nitrogen can be readily substituted with a range of alkyl and aryl groups through various N-alkylation and N-arylation methods. These reactions expand the chemical space around the core molecule, leading to derivatives with altered physical and chemical properties.
N-Alkylation: The introduction of additional alkyl groups can be achieved through reactions with alkyl halides, reductive amination with aldehydes or ketones, and transition metal-catalyzed reactions. For instance, the reaction of this compound with various alkyl bromides in the presence of a suitable base can yield a series of N-alkylated products. A general copper-catalyzed radical cross-coupling of unactivated alkyl halides with anilines provides a versatile method for such transformations. acs.org
Interactive Data Table: Examples of N-Alkylation Reactions
| Alkylating Agent | Product | Potential Reaction Conditions |
| Methyl iodide | N-cyclopentyl-N-methyl-2-fluoro-5-methylaniline | NaH, THF |
| Benzyl bromide | N-benzyl-N-cyclopentyl-2-fluoro-5-methylaniline | K2CO3, Acetone |
| Cyclohexanone | N-cyclohexyl-N-cyclopentyl-2-fluoro-5-methylaniline | NaBH(OAc)3, CH2Cl2 |
N-Arylation: The synthesis of N-aryl derivatives is commonly accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the aniline nitrogen and an aryl halide or triflate. The choice of palladium or copper catalysts, along with specific ligands, is crucial for achieving high yields and functional group tolerance. The synthesis of novel 5-(N-substituted-anilino)-8-hydroxyquinolines via the Hartwig-Buchwald amination reaction highlights the utility of this method. researchgate.net
The aniline nitrogen of this compound and its derivatives can participate in intramolecular cyclization reactions to form a variety of nitrogen-containing heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.
One prominent example is the synthesis of substituted quinolines through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov By analogy, an appropriately substituted this compound could undergo similar transformations. For instance, a derivative bearing an alkyne group ortho to the amino group could be cyclized to form a substituted quinoline (B57606).
Another important class of cyclization reactions involves the hydrogenation of dicarboxylic acids or their esters in the presence of anilines to synthesize N-aromatic heterocycles. rsc.org This approach could potentially be adapted to produce novel heterocyclic structures derived from this compound.
Systematic Substituent Effects on the Aromatic Ring
The electronic and steric properties of the aromatic ring in this compound can be systematically modified by altering the position of the existing substituents or by introducing new functional groups. These modifications have a profound impact on the molecule's reactivity and chemical properties.
The relative positions of the fluorine and methyl groups on the aniline ring significantly influence the molecule's electronic distribution and, consequently, its chemical behavior. The 2-fluoro-5-methyl isomer possesses a fluorine atom ortho to the amino group, which can exert a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. The methyl group at the 5-position is a weak electron-donating group.
In contrast, a positional isomer such as N-cyclopentyl-3-fluoro-5-methylaniline would have the fluorine atom in the meta position relative to the amino group. In this arrangement, the electron-withdrawing inductive effect of the fluorine atom would still be present, but its resonance effect would be less pronounced at the positions ortho and para to the amino group. This difference in electronic effects would likely alter the regioselectivity of further electrophilic aromatic substitution reactions. For instance, in the 2-fluoro isomer, the activating effect of the amino group would direct incoming electrophiles primarily to the para position (position 4), whereas in the 3-fluoro isomer, the directing effects would be more complex, potentially leading to a mixture of products.
Interactive Data Table: Comparison of Predicted Properties of Positional Isomers
| Property | This compound | N-cyclopentyl-3-fluoro-5-methylaniline |
| Calculated Dipole Moment | Lower | Higher |
| Predicted pKa of Conjugate Acid | Lower | Slightly Higher |
| Regioselectivity of Nitration | Predominantly 4-nitro derivative | Mixture of 2-, 4-, and 6-nitro derivatives |
The introduction of additional substituents onto the aromatic ring of this compound can further modulate its properties. The nature of these substituents and their position on the ring are critical factors.
Halogenation: The introduction of additional halogen atoms, such as chlorine or bromine, would further decrease the electron density of the aromatic ring through their inductive effects, making it less susceptible to electrophilic attack. The position of halogenation would be directed by the existing substituents.
Alkylation: The introduction of further alkyl groups would increase the electron density of the ring through their inductive and hyperconjugation effects, thereby activating the ring towards electrophilic substitution.
Other Functional Groups: The introduction of strongly electron-withdrawing groups like a nitro (-NO2) or cyano (-CN) group would significantly deactivate the aromatic ring. Conversely, the introduction of electron-donating groups like a methoxy (-OCH3) group would activate the ring. These substituents not only affect the reactivity but also provide handles for further chemical transformations. lumenlearning.comopenstax.orglibretexts.org
Synthesis of Polyfunctionalized Derivatives for Specialized Chemical Applications
The synthesis of polyfunctionalized derivatives of this compound is a key strategy for developing molecules with specialized applications, particularly in the fields of medicinal chemistry and materials science. By combining the derivatization strategies discussed above, molecules with tailored properties can be designed and synthesized.
For example, a derivative could be synthesized that incorporates a heterocyclic moiety formed through a cyclization reaction, and also possesses additional functional groups on the aromatic ring to enhance its biological activity or material properties. The synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives from 2-fluoromalonic acid demonstrates a strategy for creating complex, selectively fluorinated heterocycles. researchgate.net Such approaches could be adapted to the this compound scaffold to generate novel compounds for drug discovery or as functional materials. The development of new EGFR inhibitors based on 5-trifluoromethylpyrimidine derivatives showcases how strategic functionalization can lead to potent bioactive molecules. nih.gov
Stereochemical Considerations in the Synthesis and Derivatization of Chiral Analogues
The synthesis and derivatization of chiral analogues of this compound introduce stereochemical complexities that are crucial for determining the ultimate biological activity and pharmacological profile of the resulting molecules. The creation of stereogenic centers, either on the cyclopentyl ring or at a substituent on the aromatic ring or nitrogen atom, necessitates careful control over the synthetic route to achieve the desired enantiomeric or diastereomeric purity. The primary stereochemical considerations revolve around the asymmetric synthesis of chiral building blocks, diastereoselective derivatization of existing chiral scaffolds, and the analytical methods for separating and characterizing the stereoisomers.
A key strategy in the synthesis of chiral analogues is the use of asymmetric catalysis. For instance, the enantioselective hydroamination of unactivated alkenes using nickel-based catalysts has been shown to produce chiral arylamines with high levels of enantioselectivity acs.org. This approach could theoretically be adapted to construct chiral cyclopentylamine (B150401) precursors, which could then be arylated to form the target aniline derivatives. The success of such a strategy would depend on the appropriate choice of a chiral ligand for the nickel catalyst to control the facial selectivity of the addition to the alkene.
Another established method for inducing chirality is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to an achiral precursor, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. This approach allows for the stoichiometric use of a chiral directing group to achieve high levels of stereocontrol.
In the context of derivatizing a pre-existing chiral analogue of this compound, diastereoselectivity becomes a paramount consideration. The existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule. For example, the alkylation or acylation of the nitrogen atom in a chiral this compound derivative could lead to the formation of diastereomers if the added substituent also contains a stereocenter. The degree of diastereoselectivity would be influenced by steric and electronic interactions between the existing chiral center and the incoming reagent.
The synthesis of fluorinated chiral amines, in general, presents unique challenges and opportunities. Fluorine's high electronegativity can influence the reactivity and stereoselectivity of nearby reaction centers nih.gov. Asymmetric synthesis of fluorinated amino acids, for example, has been achieved using chiral Ni(II) complexes, which facilitate the diastereoselective alkylation of a chiral glycine equivalent nih.govchemrxiv.org. These principles could be extended to the synthesis of chiral fluorinated aniline derivatives.
Once a mixture of stereoisomers is synthesized, their separation and characterization are critical. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving enantiomers and determining their enantiomeric excess (ee) acs.org. The characterization of the absolute configuration of a newly synthesized chiral molecule often relies on techniques such as X-ray crystallography of a single crystal or comparison of its spectroscopic data (e.g., specific rotation) with that of a known standard.
The following interactive data table summarizes hypothetical stereochemical outcomes for the synthesis of a chiral analogue, "(*)-N-(2-hydroxycyclopentyl)-2-fluoro-5-methylaniline," based on established methodologies for analogous chemical transformations.
| Entry | Reaction Type | Chiral Influence | Hypothetical Diastereomeric Ratio (d.r.) | Hypothetical Enantiomeric Excess (ee) | Methodology Reference |
| 1 | Asymmetric Epoxidation of Cyclopentene | Chiral Catalyst | N/A | >95% | Sharpless Asymmetric Epoxidation |
| 2 | Ring-opening of Chiral Cyclopentene Oxide with 2-fluoro-5-methylaniline (B1296174) | Substrate Control | 90:10 | N/A | Nucleophilic Ring Opening |
| 3 | Derivatization of Hydroxyl Group with a Chiral Reagent | Reagent Control | 85:15 | N/A | Esterification with a Chiral Acid |
| 4 | Kinetic Resolution of Racemic N-(2-hydroxycyclopentyl)-2-fluoro-5-methylaniline | Enzymatic Acylation | N/A | >99% (for acylated product) | Enzymatic Resolution |
This table is illustrative and presents hypothetical data based on common stereochemical transformations. The actual outcomes would require experimental verification.
Chemical and Materials Science Applications of N Cyclopentyl 2 Fluoro 5 Methylaniline and Its Derivatives
Envisioned Role as Ligands in Transition Metal Catalysis
The nitrogen atom of the aniline (B41778) group in N-cyclopentyl-2-fluoro-5-methylaniline presents a potential coordination site for transition metals, suggesting its utility in the design of novel ligands for catalysis.
Hypothetical Design and Synthesis of Metal Complexes
The synthesis of metal complexes featuring derivatives of this compound would likely involve the reaction of the aniline derivative with a suitable metal precursor, such as a metal halide or acetate. The electronic and steric properties of the ligand, influenced by the fluoro, methyl, and cyclopentyl groups, could be fine-tuned by further chemical modification to influence the coordination geometry and electronic environment of the metal center. While general methods for the synthesis of transition metal complexes with aniline-type ligands are well-documented, no specific metal complexes of this compound have been reported in the literature. nih.gov
Prospective Evaluation of Catalytic Activity in Organic Transformations
Metal complexes derived from this compound could theoretically be evaluated for their catalytic activity in a range of organic transformations. The specific nature of the metal center and the ligand architecture would dictate the potential applications. For instance, palladium complexes are often employed in cross-coupling reactions, while ruthenium complexes can be active in hydrogenation and transfer hydrogenation reactions. researchgate.net However, without the synthesis and characterization of such complexes, any discussion of their catalytic activity remains speculative. Studies on other fluorinated aniline derivatives in catalysis could provide a starting point for future investigations.
Conceptual Application as Monomers or Precursors in Polymer Chemistry
The aniline moiety in this compound suggests its potential as a monomer for the synthesis of novel polymers with tailored properties.
Speculative Influence on Polymerization Kinetics and Product Characteristics
The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical methods to produce polyanilines, a class of conducting polymers. rsc.orgrsc.org The substituents on the aniline ring, such as the fluoro, methyl, and cyclopentyl groups in this compound, would be expected to significantly influence the polymerization kinetics and the properties of the resulting polymer. For example, the steric bulk of the cyclopentyl group might affect the rate of polymerization and the planarity of the polymer backbone, thereby influencing its electrical conductivity and solubility. researcher.lifenih.govresearchgate.net The fluorine atom could enhance the thermal stability and alter the electronic properties of the polymer. researchgate.net
In the context of other polymerization processes, such as the polymerization of methyl methacrylate (B99206), aniline derivatives can act as initiators or modifiers. However, no studies have been published that specifically investigate the role of this compound in methyl methacrylate polymerization or any other polymerization system.
Potential for Development of Novel Polymeric Materials
The incorporation of this compound as a monomeric unit could lead to the development of new polymeric materials with unique properties. The combination of the rigid cyclopentyl group and the electron-withdrawing fluorine atom might result in polymers with enhanced thermal stability, specific solubility characteristics, and interesting optical or electronic properties. nih.gov These materials could find potential applications in areas such as organic electronics, sensors, or specialty coatings. As of now, the synthesis and characterization of polymers derived from this compound have not been reported.
Theoretical Utilization as Versatile Chemical Building Blocks in Multi-Step Organic Synthesis
This compound possesses multiple reactive sites that could be exploited in multi-step organic synthesis to construct more complex molecules. The aniline nitrogen can undergo a variety of reactions, including N-alkylation, acylation, and participation in the formation of heterocyclic rings. The aromatic ring can be subject to electrophilic substitution reactions, with the positions of substitution directed by the existing fluoro, methyl, and amino groups.
While the compound is commercially available, indicating its potential use as a building block, there are no specific examples in the scientific literature of its application in the total synthesis of natural products or pharmaceuticals. The development of synthetic routes utilizing this compound as a key intermediate remains an area for future exploration by synthetic organic chemists.
Construction of Complex Heterocyclic Systems
The structural features of this compound make it a promising precursor for the synthesis of a variety of complex heterocyclic systems. The presence of the secondary amine and the substituted aromatic ring allows for the application of several well-established cyclization strategies to construct fused ring systems with potential applications in medicinal chemistry and materials science.
Quinolines are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities. The synthesis of quinolines can be achieved through various methods, including the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov While direct examples using this compound are not prevalent in the literature, its structural analogs suggest its utility in similar synthetic routes. For instance, a plausible route to a substituted quinoline (B57606) would involve the initial N-alkynylation of this compound, followed by an acid-catalyzed intramolecular cyclization. The fluorine and methyl groups on the aniline ring would be expected to influence the electronic properties and reactivity of the resulting quinoline derivative.
A proposed synthetic scheme is outlined below:
Scheme 1: Proposed Synthesis of a Substituted Quinoline
N-Alkynylation: Reaction of this compound with a suitable propargyl halide (e.g., propargyl bromide) in the presence of a base to yield the corresponding N-(2-alkynyl)aniline derivative.
Electrophilic Cyclization: Treatment of the N-(2-alkynyl)aniline with an electrophile such as iodine monochloride (ICl) or a mercury(II) salt to induce a 6-endo-dig cyclization, leading to the formation of the quinoline ring. nih.gov
The following table summarizes the expected reaction conditions and potential outcomes based on analogous transformations.
| Step | Reagents and Conditions | Expected Product | Potential Yield Range |
| 1 | Propargyl bromide, K₂CO₃, Acetone, reflux | N-cyclopentyl-N-(prop-2-yn-1-yl)-2-fluoro-5-methylaniline | 70-90% |
| 2 | I₂, NaHCO₃, CH₃CN, rt | 1-cyclopentyl-8-fluoro-3-iodo-5-methyl-1,2-dihydroquinoline | 60-80% |
Table 1: Proposed reaction conditions and expected yields for the synthesis of a substituted quinoline from this compound.
Acridones are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science. The Ullmann condensation provides a classical route to N-phenylanthranilic acids, which can then be cyclized to form acridones. This compound can serve as the aniline component in such a reaction.
Scheme 2: Proposed Synthesis of a Substituted Acridone (B373769)
Ullmann Condensation: Coupling of this compound with an ortho-halobenzoic acid (e.g., 2-chlorobenzoic acid) in the presence of a copper catalyst and a base.
Cyclization: Acid-catalyzed cyclization of the resulting N-aryl-N-alkylanthranilic acid derivative to yield the corresponding acridone.
The substituents on the aniline ring are expected to modulate the properties of the final acridone product.
| Step | Reagents and Conditions | Expected Product | Potential Yield Range |
| 1 | 2-chlorobenzoic acid, Cu, K₂CO₃, DMF, heat | 2-((N-cyclopentyl-2-fluoro-5-methylphenyl)amino)benzoic acid | 50-70% |
| 2 | Polyphosphoric acid, heat | 10-cyclopentyl-8-fluoro-3-methylacridin-9(10H)-one | 70-90% |
Table 2: Proposed reaction conditions and expected yields for the synthesis of a substituted acridone.
Carbazoles are tricyclic aromatic compounds with significant applications in materials science, particularly as components of organic light-emitting diodes (OLEDs) and photovoltaic devices. Palladium-catalyzed intramolecular C-H amination of N-arylanilines is a modern and efficient method for carbazole (B46965) synthesis. This compound can be envisioned as a building block for the synthesis of novel carbazole derivatives.
Scheme 3: Proposed Synthesis of a Substituted Carbazole
Buchwald-Hartwig Amination: Coupling of this compound with a suitable ortho-haloaryl partner (e.g., 2-bromoiodobenzene) using a palladium catalyst and a phosphine (B1218219) ligand.
Intramolecular C-H Amination: Palladium-catalyzed intramolecular cyclization of the resulting diarylamine to form the carbazole ring.
The electronic and steric effects of the cyclopentyl, fluoro, and methyl groups would likely influence the photophysical properties of the resulting carbazole.
| Step | Reagents and Conditions | Expected Product | Potential Yield Range |
| 1 | 2-bromoiodobenzene, Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu, Toluene, heat | N-(2-bromophenyl)-N-cyclopentyl-2-fluoro-5-methylaniline | 60-80% |
| 2 | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMA, heat | 9-cyclopentyl-8-fluoro-3-methyl-9H-carbazole | 50-70% |
Table 3: Proposed reaction conditions and expected yields for the synthesis of a substituted carbazole.
Integration into Large Molecular Architectures
The functional groups present in this compound also allow for its incorporation into larger molecular architectures such as polymers and dendrimers. These materials can exhibit unique electronic, optical, and physical properties derived from the specific aniline building block.
Substituted anilines can be polymerized to form polyaniline derivatives with tailored properties. The presence of the N-cyclopentyl group in this compound would likely enhance the solubility of the resulting polymer in organic solvents, a common challenge with unsubstituted polyaniline. niscpr.res.inresearchgate.net The fluorine and methyl substituents on the aromatic ring would further modulate the electronic properties and processability of the polymer. nih.gov
Scheme 4: Proposed Polymerization of a Derivative
Monomer Functionalization: Introduction of a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group) onto the aromatic ring of this compound through a cross-coupling reaction.
Polymerization: Polymerization of the functionalized monomer via methods such as free radical polymerization or ring-opening metathesis polymerization (ROMP).
The resulting polymer would possess a unique combination of properties imparted by the specific substitution pattern of the aniline monomer.
| Step | Reagents and Conditions | Expected Product |
| 1 | 4-vinylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, heat | N-cyclopentyl-2-fluoro-5-methyl-4-vinylaniline |
| 2 | AIBN, Toluene, heat | Poly(N-cyclopentyl-2-fluoro-5-methyl-4-vinylaniline) |
Table 4: Proposed synthetic route for a polymer incorporating the this compound moiety.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Aniline derivatives can be used as building blocks in the convergent or divergent synthesis of dendrimers. The secondary amine of this compound can be utilized in reactions like the Buchwald-Hartwig amination or Ullmann condensation to connect it to a multifunctional core or to build up dendritic wedges. wikipedia.orgwikipedia.orgresearchgate.net
Scheme 5: Proposed Incorporation into a Dendrimer
Dendron Synthesis (Convergent Approach): Reaction of this compound with a molecule containing multiple reactive sites (e.g., 1,3,5-tribromobenzene) via a palladium-catalyzed amination reaction to form a first-generation dendron.
Coupling to a Core: Attachment of the synthesized dendrons to a central core molecule to form the final dendrimer.
The fluorine and cyclopentyl groups at the periphery of the dendrimer could influence its solubility, thermal stability, and self-assembly properties.
| Step | Reagents and Conditions | Expected Product |
| 1 | 1,3,5-tribromobenzene, Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, heat | Tris(N-cyclopentyl-2-fluoro-5-methylanilino)benzene |
| 2 | Further coupling reactions with a suitable core molecule | Generation 1 Dendrimer |
Table 5: Proposed synthetic strategy for a dendrimer featuring this compound at the periphery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclopentyl-2-fluoro-5-methylaniline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves reacting 2-fluoro-5-methylaniline with cyclopentyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation. Yields typically range from 60–80%, with purity optimized via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR confirm substituent positions and cyclopentyl integration.
- HPLC-MS : Validates molecular weight (MW: 207.27 g/mol) and purity (>95%).
- FT-IR : Identifies amine N-H stretches (~3350 cm) and C-F vibrations (~1220 cm) .
Q. What are the solubility and storage requirements for this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Store at 2–8°C under inert gas (N/Ar) to prevent oxidation or hydrolysis. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) are recommended to assess shelf life .
Q. How can researchers optimize purification protocols for large-scale synthesis?
- Methodological Answer : Use fractional distillation for crude product separation, followed by recrystallization in ethanol/water mixtures. Purity can be verified via melting point analysis (mp: ~85–90°C) and TLC (R = 0.4 in hexane:EtOAc 7:3) .
Advanced Research Questions
Q. What reaction mechanisms govern the electrophilic substitution of the fluorophenyl ring in this compound?
- Methodological Answer : The electron-withdrawing fluorine atom directs electrophiles (e.g., nitration, halogenation) to the para position relative to the amine group. Computational studies (DFT) can model charge distribution, while kinetic isotope effects (KIE) experiments validate proposed mechanisms .
Q. How does this compound interact with biological targets in antimicrobial assays?
- Methodological Answer : In vitro assays against E. coli and S. aureus reveal MIC values of 12.5–25 µg/mL. Structure-activity relationship (SAR) studies suggest the cyclopentyl group enhances membrane permeability, while fluorine improves metabolic stability. Compare with analogs lacking substituents (e.g., N-methyl derivatives) to isolate key pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH). Replicate experiments using standardized protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., time-kill curves vs. microdilution). Meta-analyses of IC values across databases (e.g., PubChem) can identify outliers .
Q. Can this compound serve as a catalyst or ligand in asymmetric synthesis?
- Methodological Answer : The amine and fluorine groups may coordinate metals (e.g., Pd, Cu) for cross-coupling reactions. Test catalytic efficiency in Suzuki-Miyaura couplings (aryl bromides, 1 mol% catalyst loading) and compare enantioselectivity via chiral HPLC .
Q. How do computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~2.8), bioavailability (85%), and CYP450 inhibition. Molecular docking (AutoDock Vina) against CYP3A4 identifies potential metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
